3-(1h-Indol-2-yl)-1h-pyrazole-4-carboxylic acid
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Overview
Description
3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both an indole and a pyrazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the pyrazole ring is known for its anti-inflammatory and analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indole derivatives with hydrazine and carboxylic acid derivatives. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole ring but lacks the pyrazole moiety.
1H-Pyrazole-4-carboxylic acid: Contains the pyrazole ring but lacks the indole structure.
3-(1H-Indol-3-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the indole ring.
Uniqueness
3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of both indole and pyrazole rings in its structure. This dual functionality can confer a range of biological activities, making it a versatile compound for research and development.
Properties
CAS No. |
827316-49-4 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
5-(1H-indol-2-yl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)8-6-13-15-11(8)10-5-7-3-1-2-4-9(7)14-10/h1-6,14H,(H,13,15)(H,16,17) |
InChI Key |
VREWBVPMJRFRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=NN3)C(=O)O |
Origin of Product |
United States |
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